molecular formula C27H31NO5 B2796476 (1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one CAS No. 151341-77-4

(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one

Cat. No.: B2796476
CAS No.: 151341-77-4
M. Wt: 449.547
InChI Key: JNHPMJVSUJKCKH-LRHBAKDYSA-N
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Description

The compound (3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6’,7’:6,7]indeno[1,2-b]indol-4-one is a complex organic molecule with a unique structure. It features multiple rings, hydroxyl groups, and an epoxy group, making it an interesting subject for chemical research and applications.

Mechanism of Action

Target of Action

14α-Hydroxy Paspalinine is a derivative of paspalinine and has been found to exhibit anti-insectan activity . The primary targets of this compound are insects, particularly the larvae of certain species .

Mode of Action

It is known that it interacts with its targets (insects) in a way that leads to a reduction in their weight gain . This suggests that the compound may interfere with the insects’ metabolic processes or development.

Biochemical Pathways

Given its anti-insectan activity, it is likely that it affects pathways related to insect growth and development .

Pharmacokinetics

It is known that the compound is a fungal metabolite originally isolated from aspergillus nomius . This suggests that it may be produced and metabolized within the fungal organism.

Result of Action

The primary result of the action of 14α-Hydroxy Paspalinine is a significant reduction in the weight gain of certain insect larvae . This indicates that the compound has a detrimental effect on the growth and development of these insects.

Action Environment

The action of 14α-Hydroxy Paspalinine is likely influenced by various environmental factors. For instance, the production of the compound by Aspergillus nomius may be affected by the conditions in which the fungus is grown . Additionally, the efficacy and stability of the compound may be influenced by factors such as temperature, pH, and the presence of other organisms.

Biochemical Analysis

Biochemical Properties

14|A-Hydroxy Paspalinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted

Cellular Effects

14|A-Hydroxy Paspalinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 14|A-Hydroxy Paspalinine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14|A-Hydroxy Paspalinine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 14|A-Hydroxy Paspalinine vary with different dosages in animal models. At 100 ppm levels, it resulted in a 90% reduction in body weight gain in tests against the corn roundworm H. zea

Metabolic Pathways

14|A-Hydroxy Paspalinine is involved in various metabolic pathways. It interacts with several enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of its intricate ring system and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: To form the core ring structures.

    Hydroxylation: Introduction of hydroxyl groups under controlled conditions.

    Epoxidation: Formation of the epoxy group using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve:

    Batch Processing: For precise control over reaction conditions.

    Catalysis: Use of catalysts to improve yield and selectivity.

    Purification Techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the epoxy group to a diol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halogens and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce diols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6’,7’6,7]indeno[1,2-b]indol-4-one: .

Uniqueness

This compound is unique due to its complex structure, which includes multiple rings, hydroxyl groups, and an epoxy group

Properties

IUPAC Name

(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHPMJVSUJKCKH-KCCNSQSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](C[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Reactant of Route 2
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Reactant of Route 3
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Reactant of Route 4
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Reactant of Route 5
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Reactant of Route 6
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one

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